molecular formula C13H18N4S B2695233 4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 750599-19-0

4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2695233
CAS RN: 750599-19-0
M. Wt: 262.38
InChI Key: JOVMASMEYGIKJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for this compound involves the reaction of appropriate starting materials. Detailed synthetic methods and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol consists of a triazole ring with a benzyl group and a dimethylaminoethyl substituent. The phenylmethyl moiety is also present. For a visual representation, refer to the ChemSpider entry .

Future Directions

: ChemicalBook: 4-BENZYL-5-[1-(DIMETHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOLE-3-THIOL : ChemicalBook: this compound (Chinese) : ChemSpider: 4-Benzyl-5-[1-(dimethylamino)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

properties

IUPAC Name

4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-10(16(2)3)12-14-15-13(18)17(12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVMASMEYGIKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324768
Record name 4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

750599-19-0
Record name 4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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